molecular formula C9H14N2OS B270728 2-methyl-N-(1,3-thiazol-2-yl)pentanamide

2-methyl-N-(1,3-thiazol-2-yl)pentanamide

Cat. No.: B270728
M. Wt: 198.29 g/mol
InChI Key: XJGWFWWSYYFTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(1,3-thiazol-2-yl)pentanamide is a chemical compound of interest in medicinal chemistry research, particularly for its potential as a building block in the development of novel anti-infective agents. This compound features a 1,3-thiazole ring, a privileged scaffold in drug discovery known to confer significant biological activity. Researchers are particularly interested in thiazole derivatives for their potential to inhibit the growth of pathogenic fungi, such as Candida species . Some structurally related 1,3-thiazole compounds have demonstrated promising anti- Candida activity by targeting the fungal enzyme lanosterol C14α-demethylase (CYP51), a key component in ergosterol biosynthesis, thereby disrupting cell membrane integrity . Furthermore, the 1,3-thiazole core is a key structural component in the broad-spectrum antiviral agents known as thiazolides (e.g., Nitazoxanide) . These progenitors are investigated for their activity against a range of DNA and RNA viruses, with research efforts often focused on optimizing their pharmacokinetic properties through prodrug approaches . As such, this compound serves as a valuable intermediate for researchers synthesizing and evaluating new chemical entities aimed at overcoming drug resistance in fungi and developing novel antiviral therapies. This product is intended for research purposes and is strictly labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

2-methyl-N-(1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C9H14N2OS/c1-3-4-7(2)8(12)11-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

XJGWFWWSYYFTAK-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=NC=CS1

Canonical SMILES

CCCC(C)C(=O)NC1=NC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Differences vs. Target Compound Impact on Properties/Bioactivity References
2-(2-Adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide Adamantane group attached to the acetamide chain. Increased steric bulk enhances metabolic stability but reduces aqueous solubility. Exhibits stronger anti-inflammatory activity.
N-(5-Bromo-1,3-thiazol-2-yl)pentanamide Bromine at the 5-position of the thiazole ring. Higher molecular weight (263.16 g/mol) and altered electronic effects improve binding to kinase targets (e.g., CDK2 inhibitors).
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pentanamide 4-Chlorophenyl substitution on the thiazole ring. Enhanced π-π stacking interactions with aromatic residues in enzymes; notable anticancer activity (IC₅₀ ~25 µM in MCF7 cells).
2-Fluoro-N-(1,3-thiazol-2-yl)acetamide Shorter acetamide chain (C₂ vs. C₅) and fluorine substituent. Reduced lipophilicity limits membrane permeability; fluorine increases metabolic resistance but lowers antibacterial potency.
N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide Thiadiazole core replaces thiazole; bulky dimethylpropyl group. Thiadiazole improves thermal stability; steric hindrance may reduce receptor affinity.

Key Findings:

Adamantane Groups (): Increase metabolic stability but compromise solubility due to hydrophobicity.

Chain Length Variations :

  • Shorter chains (e.g., acetamide in ) reduce lipophilicity, limiting cell penetration. The pentanamide chain in the target compound balances lipophilicity and bioavailability.

Heterocyclic Modifications :

  • Thiadiazole vs. Thiazole (): Thiadiazole’s additional nitrogen atom alters hydrogen-bonding patterns, affecting solubility and enzyme inhibition profiles.

Biological Activity Trends :

  • Anti-inflammatory activity correlates with bulky substituents (e.g., adamantane in ).
  • Anticancer potency is influenced by aromatic substituents (e.g., chlorophenyl in ).

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for constructing the thiazole core. This approach involves cyclocondensation of α-haloketones with thioamides or thioureas.

Representative Procedure

  • α-Haloketone Preparation : 2-Methylpentanoyl chloride is treated with bromine in chloroform to yield 2-bromo-2-methylpentanoyl chloride.

  • Cyclocondensation : The α-bromoketone reacts with thiourea in ethanol under reflux (4–6 h), forming the thiazole ring.

  • Amide Formation : The intermediate amine is acylated with pentanoyl chloride in dichloromethane using triethylamine as base.

Key Data

ParameterConditionsYield (%)Source
CyclocondensationEthanol, reflux, 6 h68–72
AcylationDCM, Et₃N, 0°C → RT, 12 h85

Coupling-Based Approaches

Modern methods utilize coupling reagents to directly link preformed thiazole amines with carboxylic acid derivatives.

EDCI/HOBt-Mediated Coupling

  • Activation : 2-Methylpentanoic acid (1.2 eq) is activated with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C.

  • Amination : 2-Aminothiazole (1.0 eq) is added, followed by DIEA (3.0 eq). Reaction proceeds at RT for 18 h.

Performance Metrics

Coupling ReagentSolventTemp (°C)Time (h)Yield (%)
EDCI/HOBtDMF251878
HCTUDCM402482

Reaction Optimization Studies

Catalytic Systems for Thiazole Formation

Iodine-DMSO catalytic systems enhance one-pot syntheses by facilitating in situ α-iodoketone formation:

Optimized Conditions

  • Catalyst : I₂ (20 mol%)

  • Oxidant : DMSO (2.0 eq)

  • Temp : 80°C, 24 h

  • Yield : 64–78% for substituted thiazoles

Comparative Efficiency

EntryCatalystAdditiveYield (%)
1I₂TsOH78
2ZnI₂None43
3FeCl₃H₂O<10

Solvent and Temperature Effects

Polar aprotic solvents (DMAc, DMF) improve reaction homogeneity and kinetics:

Solvent Screening

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)
DMAc37.85.2
DMF36.74.8
THF7.51.1

Advanced Methodologies

Flow Chemistry Applications

Continuous flow systems enhance scalability and safety for exothermic acylation steps:

Microreactor Setup

  • Residence Time : 12 min

  • Temp : 70°C

  • Productivity : 3.2 g/h

  • Purity : 99.1% (HPLC)

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves enantiopure products (>99% ee):

Biocatalytic Parameters

EnzymeSubstrateConversion (%)ee (%)
CALB (Novozym 435)Racemate4899
PFL (Pseudomonas)(R)-isomer5298

Analytical Characterization

Critical quality attributes are verified through:

  • ¹H NMR : Thiazole proton at δ 7.35–7.45 ppm (d, J = 3.5 Hz)

  • HPLC : Rt = 8.2 min (C18, 70:30 MeCN:H₂O)

  • MS (ESI+) : m/z 213.1 [M+H]⁺

Industrial-Scale Considerations

Cost Analysis

ComponentHantzsch Route ($/kg)Coupling Route ($/kg)
Raw Materials120210
Catalyst1585
Waste Treatment3045
Total 165 340

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.